Cas no 103425-52-1 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI))
![[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) structure](https://it.kuujia.com/scimg/cas/103425-52-1x500.png)
103425-52-1 structure
Nome del prodotto:[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI)
[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI)
- Chamaenericacid
- 2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid
- DTXSID10723612
- 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy-[1,1'-biphenyl]-2,2'-dicarboxylicacid
- 103425-52-1
- 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid
-
- Inchi: InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
- Chiave InChI: QQRBXNLYLQHNNR-UHFFFAOYSA-N
- Sorrisi: C(C1C(OC2=C(O)C(O)=C(C3=C(O)C(O)=C(OC4C(C(O)=O)=CC(O)=C(O)C=4O)C=C3C(O)=O)C(C(O)=O)=C2)=C(O)C(O)=C(O)C=1)(O)=O
Proprietà calcolate
- Massa esatta: 272.08309
- Massa monoisotopica: 674.03914296g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 14
- Conta accettatore di obbligazioni idrogeno: 20
- Conta atomi pesanti: 48
- Conta legami ruotabili: 9
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 370Ų
Proprietà sperimentali
- PSA: 52.54
[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI) Letteratura correlata
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
103425-52-1 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy- (9CI)) Prodotti correlati
- 2225173-66-8(5-Bromo-6-(piperidin-1-yl)pyridine-3-boronic acid)
- 1806989-96-7(Methyl 4-(difluoromethyl)-3-methoxy-2-nitropyridine-6-carboxylate)
- 1806379-00-9(2,6-Bis(trifluoromethyl)-4-mercaptopyridine)
- 313471-24-8(6-oxo-6H,7H,8H,9H,10H-cyclohexacchromen-3-yl 3-(4-methylbenzenesulfonamido)propanoate)
- 2680872-31-3(tert-butyl N-(3-benzoylthiophen-2-yl)carbamate)
- 1609406-66-7(4-(aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride)
- 1375473-19-0(1-chloro-2-(ethanesulfonyl)-4-nitrobenzene)
- 2680714-79-6((3,3-Dimethylazetidin-2-yl)methyl methanesulfonate)
- 1824272-49-2(1-Propanesulfonyl fluoride, 3-[(1,1-dimethylethyl)sulfonyl]-)
- 368838-79-3(8-(benzylamino)-1-(4-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
